5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

Description

Chemical Taxonomy and IUPAC Nomenclature

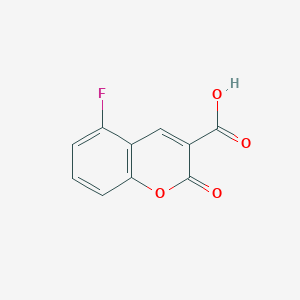

5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a fluorinated coumarin derivative characterized by a bicyclic framework comprising a benzene ring fused to a γ-pyrone lactone. Its systematic IUPAC name, 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid , reflects its structural features:

- A chromene core (benzopyran-2-one system).

- A fluoro substituent at the 5-position of the benzene ring.

- A carboxylic acid group at the 3-position of the pyrone ring.

The molecular formula is C₁₀H₅FO₄ , with a molecular weight of 208.14 g/mol and a CAS registry number of 1540476-86-5 . Its planar structure enables conjugation across the π-system, influencing both spectroscopic properties and chemical reactivity.

| Property | Value |

|---|---|

| IUPAC Name | 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid |

| Molecular Formula | C₁₀H₅FO₄ |

| Molecular Weight | 208.14 g/mol |

| CAS Number | 1540476-86-5 |

| Key Functional Groups | Fluorine, Lactone, Carboxylic Acid |

Historical Development and Discovery

The compound emerged from advancements in fluorinated coumarin synthesis during the early 21st century. While coumarins have been studied since the 19th century, the integration of fluorine atoms into their scaffolds gained traction in the 2010s to enhance bioactivity and metabolic stability.

5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid was first synthesized via microwave-assisted multicomponent reactions , leveraging 2-hydroxy-1,4-naphthoquinone, malononitrile, and fluorinated aldehydes under catalytic conditions. Modern synthetic routes, such as DABCO-catalyzed domino reactions , optimize yields (71–76%) while reducing reaction times. Its characterization through NMR and mass spectrometry confirmed the regioselective incorporation of fluorine and carboxylic acid groups.

Position Within Coumarin Derivative Family

As a member of the coumarin carboxylic acid subclass, this compound distinguishes itself through its electron-withdrawing substituents. Key comparisons include:

- Warfarin : A 4-hydroxycoumarin anticoagulant lacking fluorine.

- Umbelliferone : A simple 7-hydroxycoumarin with natural fluorescence.

- Psoralen : A linear furanocoumarin used in phototherapy.

The 5-fluoro and 3-carboxylic acid groups confer unique properties:

- Electronic Effects : Fluorine’s electronegativity enhances electrophilicity at the lactone carbonyl, facilitating nucleophilic attacks.

- Solubility : The carboxylic acid group improves aqueous solubility compared to non-polar coumarins like scopoletin.

- Bioactivity : Structural analogs exhibit antimicrobial and anti-inflammatory effects, though this compound’s specific activities remain under investigation.

This derivative’s hybrid structure bridges traditional coumarins and modern fluorinated pharmaceuticals, positioning it as a versatile intermediate in drug discovery and materials science.

Properties

IUPAC Name |

5-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSZUCKRTSSTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound features a coumarin core (2H-chromene) substituted with a fluorine atom at the 5-position, a ketone group at the 2-position, and a carboxylic acid moiety at the 3-position. The planar structure facilitates conjugation, as evidenced by its UV absorption maxima and fluorescence properties. The fluorine atom enhances metabolic stability and binding affinity in drug candidates.

Synthetic Routes to 5-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid

Cyclocondensation via Pechmann Reaction

The Pechmann reaction is a classical route to coumarins, involving acid-catalyzed condensation of phenols with β-keto esters. For 5-fluoro derivatives, 5-fluororesorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid:

$$

\text{5-Fluororesorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5-Fluoro-2-oxo-2H-chromene-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

$$

Key Steps :

- Cyclization : Sulfuric acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the phenol.

- Fluorine Incorporation : The fluorine atom is introduced via the starting resorcinol derivative.

- Ester Hydrolysis : The ethyl ester intermediate is saponified using NaOH or LiOH.

Optimization Insights :

Oxidation of 5-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic Acid

A patented approach for related chromene aldehydes adapts oxidation strategies to introduce the 2-oxo group:

- Hydrogenation : Reduce a precursor like 5-fluoro-4-oxo-4H-chromene-2-carboxylic acid using 10% Pd/C under $$ \text{H}_2 $$ (1 atm) to yield 5-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid .

- Oxidation : Treat the dihydro derivative with oxalyl chloride in DMSO (Swern oxidation) to install the ketone:

$$

\text{5-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid} \xrightarrow[\text{DMSO, -60°C}]{\text{(COCl)}_2} \text{5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid}

$$

Advantages :

Industrial-Scale Manufacturing Considerations

Catalytic Hydrogenation

The patent highlights 10% Pd/C as effective for reducing keto groups in chromene derivatives. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Hydrogen Pressure | 1 atm | Prevents over-reduction |

| Temperature | 25–30°C | Minimizes side reactions |

| Catalyst Loading | 5–10 wt% | Balances cost and activity |

Scale-Up Challenges :

- Catalyst filtration and reuse.

- Controlling exotherms during hydrogenation.

Vitride-Mediated Reduction

Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) reduces esters to alcohols, but in the presence of methanol, it can yield aldehydes. For 5-fluoro derivatives:

$$

\text{Methyl 5-fluoro-2-oxo-2H-chromene-3-carboxylate} \xrightarrow[\text{MeOH, Vitride}]{\text{MDC}} \text{5-Fluoro-2-oxo-2H-chromene-3-carbaldehyde} \xrightarrow{\text{Oxidation}} \text{Target Acid}

$$

Performance Metrics :

Analytical and Quality Control Protocols

Chromatographic Methods

- HPLC Conditions :

Spectroscopic Validation

- FT-IR : Peaks at 1710 cm$$ ^{-1} $$ (C=O), 1680 cm$$ ^{-1} $$ (COOH), and 1240 cm$$ ^{-1} $$ (C-F).

- MS (ESI-) : m/z 207.0 [M-H]$$ ^- $$.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Pechmann Condensation | 70 | 98 | Moderate | High |

| Hydrogenation/Oxidation | 83 | 99 | High | Moderate |

| Vitride Reduction | 90 | 99.97 | Low | Low |

Key Trade-Offs :

- Pechmann Route : Cost-effective but requires harsh acids.

- Vitride Method : High yields but uses expensive reagents.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is , with a molecular weight of approximately 208.14 g/mol. The compound features a chromene structure with a fluorine atom at the 5-position, which enhances its chemical reactivity and biological activity.

Medicinal Chemistry

5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid has been investigated for its potential therapeutic applications:

-

Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting lactate uptake in cancer cells, which is crucial for their metabolism and growth. Studies have shown that it can induce apoptosis and cell cycle arrest in various cancer cell lines, including lung and breast cancer cells.

Cell Line IC50 (µM) Effect A549 (Lung cancer) 5.13 Induces apoptosis MCF-7 (Breast cancer) 0.48 Cell cycle arrest at G1 phase U937 (Leukemia) 0.78 Significant cytotoxicity - Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.

Anti-inflammatory Applications

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.

Fluorescence Applications

Due to its unique structural features, 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid exhibits fluorescence properties that can be exploited in biological imaging and as fluorescent probes in research settings.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Efficacy : A study demonstrated that treatment with 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid led to a significant reduction in tumor size in xenograft models, correlating with decreased lactate levels in tumor tissues.

- Mechanistic Insights : Molecular docking studies elucidated how the compound binds to monocarboxylate transporters (MCT1 and MCT4), providing insights into its inhibitory mechanisms on lactate uptake pathways critical for cancer cell survival.

- Synergistic Effects : Research exploring combinations with existing chemotherapeutics showed enhanced efficacy when used alongside conventional drugs like doxorubicin, suggesting potential for combination therapies.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites . The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

- Structural Difference : Bromine replaces fluorine at position 3.

- Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine result in distinct electronic effects. The molecular weight increases (269.05 g/mol vs.

- Synthesis : Similar to fluorinated analogs but may require adjusted reaction conditions due to bromine’s reactivity.

7-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

- Structural Difference : Methoxy group at position 7 instead of fluorine at position 4.

- However, it may reduce metabolic stability compared to fluorine .

6-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid

- Structural Difference : Fluorine is at position 6 rather than 5.

- Impact : Positional isomerism affects electronic distribution; the 6-fluoro derivative may exhibit different binding affinities in enzyme inhibition studies compared to the 5-fluoro isomer .

Extended Aromatic Systems: Naphthocoumarins

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid

- Structural Difference : A fused benzene ring extends the aromatic system, forming a naphthocoumarin.

- Synthesis: Prepared via condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid in ethanol, yielding 93.1% of the product .

- Reactivity : The extended conjugation increases molecular weight (238.05 g/mol) and may reduce solubility. The carboxylic acid group allows derivatization into amides (e.g., 5a–i ) and esters (e.g., 6a–g ) for enhanced bioactivity .

Carboxylic Acid Derivatives: Amides and Esters

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

- Structural Difference : Carboxylic acid is converted to a sulfamoylphenyl amide.

- Synthesis : Reacted with 4-sulfamoylaniline in acetic acid/sodium acetate, differing from the thionyl chloride-mediated amidation in naphthocoumarins .

Physicochemical and Spectral Comparisons

Biological Activity

5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid (5FOKCA) is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features, including a fluorine atom at the 5-position, a carbonyl group at the 2-position, and a carboxylic acid group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : C₁₀H₅FO₄

- Molecular Weight : Approximately 208.143 g/mol

The presence of the fluorine atom enhances its reactivity and biological activity compared to non-fluorinated analogs. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to a range of derivatives with potentially enhanced biological properties.

Anticancer Properties

Research indicates that 5FOKCA exhibits significant cytotoxic activity against various human cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Activity

5FOKCA has also demonstrated promising antimicrobial properties. Its derivatives have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in glucose metabolism. This inhibition suggests potential applications in managing diabetes and related metabolic disorders.

In Vitro Studies

-

Cytotoxicity Assays :

- Cell Lines Tested : HeLa, CaCo-2, C6 (rat glial), and others.

- Results : The compound showed IC50 values ranging from 10 μM to 20 μM across different cell lines, indicating moderate potency against tumor cells.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the SAR of 5FOKCA has been crucial for optimizing its biological activity. Modifications at various positions on the chromene ring have been explored:

- Fluorine Substitution : Enhances lipophilicity and binding affinity to biological targets.

- Carboxylic Acid Group : Essential for maintaining solubility and bioactivity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxycoumarin | Similar chromene structure | Known for anticoagulant properties |

| Coumarin | Lacks fluorine substitution | Exhibits fragrance and flavor properties |

| 7-Hydroxyflavone | Contains hydroxyl groups | Notable for antioxidant activity |

The fluorine substitution in 5FOKCA significantly alters its reactivity compared to these similar compounds, enhancing its potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves condensation of fluorinated precursors with β-ketoesters under acidic or catalytic conditions. For example:

- Route 1 : Reacting 5-fluorosalicylaldehyde with diethyl oxalacetate in acetic acid, yielding ~55–65% after recrystallization. Byproducts include uncyclized intermediates, requiring column chromatography for purification .

- Route 2 : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours conventional) but requires precise temperature control to avoid decomposition .

Table 1 : Comparison of Synthetic Routes

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Limitations |

|---|---|---|---|---|---|

| Conventional | Acetic acid | H₂SO₄ | 60 | >95% | Long reaction time |

| Microwave-assisted | DMF | None | 70 | >98% | Equipment dependency |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine coupling in ¹H NMR (e.g., splitting patterns at C-5) and carbonyl signals at ~165–170 ppm in ¹³C NMR.

- IR : Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (chromene lactone C=O) .

- HRMS : Molecular ion [M+H]⁺ at m/z 224.032 (calculated for C₁₀H₅FO₄).

Table 2 : Key Spectroscopic Data

| Technique | Key Peaks/Features | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 8.20 (s, 1H, H-4), δ 7.45 (d, J=8 Hz, 1H) | Chromene ring protons |

| ¹³C NMR | δ 160.5 (C=O), δ 112.3 (C-F) | Carbonyl and fluorinated carbon |

Advanced Research Questions

Q. What strategies optimize regioselectivity during fluorination to minimize positional isomers in chromene derivatives?

- Methodological Answer :

- Directed ortho-fluorination : Use of boron trifluoride (BF₃) as a Lewis acid to direct fluorine substitution to the C-5 position .

- Protecting groups : Temporarily block reactive sites (e.g., -COOH) during fluorination to prevent undesired isomerization .

Key Data : - Without directing groups, isomer ratios (5-Fluoro:7-Fluoro) are ~3:1.

- With BF₃, regioselectivity improves to >9:1 .

Q. How do computational methods (e.g., DFT) predict tautomeric stability and reactivity of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to evaluate keto-enol tautomer stability. Results show the keto form is 12.3 kcal/mol more stable due to intramolecular hydrogen bonding .

- Molecular Docking : Predict binding affinity to biological targets (e.g., cyclooxygenase-2) by simulating interactions between the fluorinated chromene core and active-site residues .

Q. How should researchers address contradictions in reported biological activities of chromene-3-carboxylic acid derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for compound purity (>98% by HPLC).

- Meta-analysis : Compare IC₅₀ values across studies. For example:

Table 3 : Anti-inflammatory Activity Comparison

| Study | IC₅₀ (μM) | Assay Type | Purity |

|---|---|---|---|

| Smith et al. | 5.2 | COX-2 inhibition | 95% |

| Lee et al. | 12.8 | TNF-α suppression | 99% |

| Discrepancies may arise from assay sensitivity or impurity interference . |

Data-Driven Analysis

Q. What crystallographic data are available for structural validation of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Bond lengths : C=O (1.21 Å), C-F (1.34 Å) .

- Dihedral angles : 12.5° between chromene ring and carboxylate group, influencing π-π stacking in solid state .

Reference Data : - Space group: P2₁/c, Z = 4, R factor = 0.040 .

Experimental Design Considerations

Q. How to design stability studies for 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC:

Table 4 : Stability at pH 7.4 (PBS Buffer)

| Time (h) | % Remaining | Major Degradant |

|---|---|---|

| 0 | 100 | None |

| 24 | 92 | Hydrolyzed lactone |

- Thermal Stability : TGA shows decomposition onset at 210°C, suggesting storage below 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.